molecular formula C7H2Cl3FO2 B1339882 2,3,4-Trichloro-5-fluorobenzoic acid CAS No. 115549-04-7

2,3,4-Trichloro-5-fluorobenzoic acid

Cat. No. B1339882
M. Wt: 243.4 g/mol
InChI Key: XADYKNXAUYNLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trichloro-5-fluorobenzoic acid is a halogenated benzoic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the benzoic acid ring are frequently studied due to their importance as intermediates in pharmaceutical and material science applications.

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves the use of Grignard reagents, as seen in the synthesis of 2,4,5-trifluorobenzoic acid, where an aryl-Grignard reagent is generated and reacted with CO2 in a microflow system to produce the acid in high yield and purity . Similarly, 5-chloro-2,3,4-trifluorobenzoic acid is synthesized from 2,3,4,5-trifluorobenzoic acid through a sequence of nitration, selective reduction, diazotization, and chlorination, indicating a multi-step process that can be adapted for the synthesis of 2,3,4-trichloro-5-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the orientation of the carboxyl group relative to the benzene ring. For instance, in 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted by a small angle from the plane of the benzene ring, which is a common feature in such compounds . This twist can affect the compound's ability to form hydrogen bonds and, consequently, its physical properties and reactivity.

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including further halogenation, as demonstrated in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid . They can also participate in the formation of amide bonds, as seen in the synthesis of a fumaric acid salt of a chloro-fluorobenzoyl derivative . These reactions are crucial for the further functionalization of the benzoic acid core in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the presence and position of halogen atoms on the aromatic ring. For example, the introduction of chlorine and fluorine atoms can increase the acidity of the benzoic acid, affect its melting point, and enhance its reactivity towards nucleophilic substitution reactions. The thermal stability and phase transitions of these compounds can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Additionally, the presence of halogens can lead to the formation of dimers and affect the compound's solubility and crystallinity .

Scientific Research Applications

Synthesis of Biologically Active Molecules

2,3,4-Trichloro-5-fluorobenzoic acid has been utilized in the synthesis of new biologically active molecules. For instance, it has been used in the synthesis of fluorine-containing thiadiazolotriazinones, which have shown potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

Biodegradation Studies

This compound has been instrumental in studies related to biodegradation. Research on fluorobenzoate biodegradation by Sphingomonas sp. has revealed insights into the biodegradation of 3-fluorobenzoate and related compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Continuous-Flow Synthesis

In the field of chemical process development, 2,3,4-Trichloro-5-fluorobenzoic acid has been used in the continuous-flow synthesis of pharmaceutical intermediates. This has improved the efficiency and safety of the synthesis process (Guo, Yu, & Yu, 2018).

Insecticidal Applications

There has been research into the synthesis of novel insecticidal compounds using fluorinated benzoic acids. These studies have led to the development of new insecticidal agents with potential agricultural applications (Shi, Qian, Song, Zhang, & Li, 2000).

Anticancer Research

2,3,4-Trichloro-5-fluorobenzoic acid has also found applications in the synthesis of potential anticancer agents. It has been used in the synthesis of 1,2,4-triazolo[3,4-b]thiadiazole derivatives that have shown in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).

Environmental and Water Studies

In environmental science, fluorobenzoic acids like 2,3,4-Trichloro-5-fluorobenzoic acid have been used as tracers in surface soil studies. Their properties make them useful in understanding water movement in porous media (Jaynes, 1994).

Safety And Hazards

While specific safety and hazard information for 2,3,4-Trichloro-5-fluorobenzoic acid is not available, it is generally recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

Fluorinated benzoic acids, such as 2,3,4-Trichloro-5-fluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . They have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions in the application of these compounds in various industries .

properties

IUPAC Name

2,3,4-trichloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADYKNXAUYNLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556661
Record name 2,3,4-Trichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichloro-5-fluorobenzoic acid

CAS RN

115549-04-7
Record name 2,3,4-Trichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Jia, A Du, Z Fan, R Zhang, Y Li, Q Shi, L Shi, X Chu - Lwt, 2021 - Elsevier
A special storage container called Mare Nectaris bears a close relationship with Feng-flavor Baijiu quality during aging. The goal of this work is to unveil molecular mechanism of the …
Number of citations: 21 www.sciencedirect.com
BB Kashid, AA Ghanwat, VM Khedkar… - Journal of …, 2019 - Wiley Online Library
A series of novel 2‐substituted benzimidazole and benzoxazole derivatives as a potential antimicrobial and antioxidant agent were synthesized via coupling of N‐methyl‐o‐…
Number of citations: 21 onlinelibrary.wiley.com

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